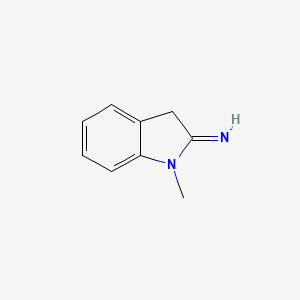

1-Methylindolin-2-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-methyl-3H-indol-2-imine |

InChI |

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-5,10H,6H2,1H3 |

InChI Key |

INYNVZLXYSLCCC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=N)CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylindolin 2 Imine and Its Derivatives

Direct Synthesis Approaches to 1-Methylindolin-2-imine

Direct synthesis routes commence with a precursor already possessing the core indoline (B122111) structure, typically 1-methyl-1,3-dihydro-2H-indol-2-one (also known as 1-methyloxindole). These methods focus on the conversion of the C2-carbonyl group of the lactam into the desired imine functionality.

Condensation Reactions with Primary Amines

The formation of an imine via the condensation of a carbonyl compound with a primary amine is a fundamental reaction in organic chemistry. redalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. redalyc.org In principle, this compound can be synthesized by the direct acid-catalyzed condensation of 1-methyloxindole with a primary amine, such as ammonia (B1221849) or a protected amine equivalent.

The reaction is reversible and is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. The pH must be carefully controlled, as excess acid will protonate the reacting amine, rendering it non-nucleophilic, while insufficient acid will not adequately activate the carbonyl group for nucleophilic attack. While this represents a direct theoretical pathway, the reactivity of the lactam carbonyl in 1-methyloxindole can necessitate specific catalytic systems for efficient conversion.

Other Direct Functionalization Routes

More advanced and efficient methods have been developed for the conversion of lactams to cyclic amidines. One such notable strategy is an iridium-catalyzed deoxygenative reduction of lactams, which proceeds in a one-pot tandem reaction. acs.org This process avoids the harsh conditions sometimes required for direct condensation.

The reaction involves the chemoselective reduction of the lactam carbonyl using a silane, such as tetramethyldisiloxane (TMDS), catalyzed by an iridium complex like IrCl(CO)(PPh₃)₂. The resulting intermediate readily undergoes a cycloaddition reaction with a sulfonyl azide (B81097) in the same pot. This methodology is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, including halogens and esters. acs.org This approach has been successfully applied to a range of lactams with varying ring sizes, including five-membered rings similar to the indolinone core, to produce cyclic amidines in good to high yields. acs.org

Table 1: Synthesis of Cyclic Amidines from Lactams via Iridium-Catalyzed Reduction and Tandem Cycloaddition acs.org

| Lactam Substrate | Reagents | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Generic N-substituted γ-lactam | 1) TMDS 2) Sulfonyl azide | IrCl(CO)(PPh₃)₂ | CH₂Cl₂, rt, 3.5 h | N-sulfonyl cyclic amidine | Good to High |

| Five-membered lactam (1t) | 1) TMDS 2) Sulfonyl azide | IrCl(CO)(PPh₃)₂ | CH₂Cl₂, rt, 3.5 h | Corresponding amidine (3t) | 33% |

| Six- to nine-membered lactams | 1) TMDS 2) Sulfonyl azide | IrCl(CO)(PPh₃)₂ | CH₂Cl₂, rt, 3.5 h | Corresponding amidines (3u-3y) | Moderate to Good |

Synthesis via Precursor Modification and Derivatization

An alternative approach to the this compound scaffold and its derivatives involves the chemical modification of more highly oxidized precursors, primarily isatin (B1672199) and its N-substituted analogues.

From Isatin and its Derivatives

Isatin (indoline-2,3-dione) and its N-methylated form, 1-methylisatin, are versatile building blocks in heterocyclic synthesis. uevora.ptuc.ptuevora.pt They possess two distinct carbonyl groups: an amide carbonyl at the C2 position and a ketone carbonyl at the C3 position. The C3 ketone is significantly more electrophilic and is the primary site of reaction for most nucleophiles. uevora.pt Consequently, reactions with isatins often yield derivatives substituted at the C3 position, which are isomers of C2-substituted compounds.

The reaction of N-methylisatin with nitrogen-containing nucleophiles such as primary amines, hydrazines, and thiosemicarbazides occurs regioselectively at the C3-carbonyl. This condensation yields a class of compounds known as N-methylisatin Schiff bases or hydrazones, which feature an imine bond at the C3 position (e.g., 1-methyl-3-(phenylimino)indolin-2-one). chemicalbook.comsigmaaldrich.com These products retain the C2-carbonyl as an amide/lactam functionality and are therefore isomeric derivatives of the target this compound. These 3-imino-oxindoles are themselves valuable scaffolds in medicinal chemistry.

Table 2: Representative Condensation Reactions of N-Methylisatin

| N-Methylisatin Derivative | Nitrogen Nucleophile | Product Class | Reference |

|---|---|---|---|

| 1-Methylisatin | Isonicotinoylhydrazine | Schiff base hydrazide (at C3) | chemicalbook.comsigmaaldrich.com |

| 1-Methylisatin | Thiosemicarbazide | N-methylisatin-β-thiosemicarbazone (at C3) | sigmaaldrich.com |

| Isatin Imine (pre-formed) | Various Nucleophiles | 3-Substituted-3-aminooxindoles | rsc.org |

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. uevora.ptchemrevlett.com Isatin is a privileged substrate for a wide array of MCRs, most notably in 1,3-dipolar cycloaddition reactions. uevora.ptuevora.ptnih.gov

In a typical sequence, isatin condenses with an amino acid (such as sarcosine (B1681465) or proline) to generate an azomethine ylide in situ. This 1,3-dipole is then trapped by a dipolarophile (e.g., an electron-deficient alkene or alkyne) to construct complex heterocyclic systems. uevora.ptuevora.pt The vast majority of these MCRs result in the formation of spirooxindoles, where a new heterocyclic ring is attached at the C3 position of the isatin core. uevora.ptuc.ptuevora.ptnih.gov In these highly diverse and complex derivatives, the original C2-amide carbonyl group of the isatin is preserved. Therefore, these MCRs produce derivatives of 1-methyloxindole rather than this compound. Nonetheless, they represent a major class of compounds derived synthetically from the isatin scaffold.

Table 3: Examples of Multi-Component Reactions Starting from Isatin Derivatives

| Isatin Derivative | Components | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|

| 5-Substituted Isatin | Benzylamine, (E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolones | 1,3-Dipolar Cycloaddition | Spiropyrrolidine-oxindole | uevora.pt |

| Isatin | Amino acids, but-2-ynedioates | 1,3-Dipolar Cycloaddition (Microwave) | Tetrahydrospiro[indoline-3,3'-pyrrolizine] | uevora.pt |

| Isatin | Malononitrile, ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, hydrazonoyl chlorides | One-pot MCR | Spiro[cyclopenta[e] acs.orgnih.govnih.govtriazine-7,3'-indoline] | chemrevlett.com |

| Isatin N,N'-cyclic azomethine imine | α,β-Unsaturated aldehydes | [3+3] Cycloaddition | Spirooxindoles with aza-quaternary centers | nih.gov |

From Indolin-2-one Analogues

A primary route to indolin-2-imine structures involves the chemical modification of readily available indolin-2-one (oxindole) precursors.

The most direct conceptual pathway to an indolin-2-imine is the conversion of the C2 carbonyl group of an indolin-2-one. This transformation is a classic condensation reaction between a ketone and a primary amine. masterorganicchemistry.com The reaction mechanism initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the indolin-2-one. youtube.com This is followed by a series of proton transfer steps, leading to a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule, often facilitated by mildly acidic conditions and/or the removal of water from the reaction mixture, results in the formation of the carbon-nitrogen double bond characteristic of the imine. youtube.comchemistrysteps.com

Table 1: Mechanistic Steps for Imine Formation from Indolin-2-one

| Step | Description | Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | The primary amine attacks the carbonyl carbon. | Tetrahedral Oxyanion |

| 2. Proton Transfer | The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated. | Hemiaminal |

| 3. Protonation of OH | The hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH2+). | Protonated Hemiaminal |

| 4. Elimination | The nitrogen's lone pair forms a double bond with the carbon, expelling a water molecule. | Iminium Ion |

This interactive table outlines the fundamental steps of the condensation reaction.

An alternative strategy involves the construction of the indoline scaffold from tryptamine (B22526) derivatives through dearomatization reactions. These methods transform the aromatic indole (B1671886) ring of tryptamine into the saturated indoline core. One such approach is the base-promoted dearomatizing cyclization of indole-containing urea (B33335) derivatives. bris.ac.uknih.gov This process yields tri- or tetracyclic indoline-containing scaffolds from lithiated urea intermediates, with reactions involving 3-substituted indoles, including tryptamines, often proceeding in high yield and with excellent diastereoselectivity. bris.ac.uknih.govacs.org

Another method utilizes the alkylation of tryptamines with electrophiles like trichloroacetimidates, catalyzed by a Lewis acid. nih.gov The tryptamine acts as a nucleophile, attacking the electrophile, which is followed by a rapid intramolecular cyclization to form the pyrroloindoline structure. This alkylation/cyclization provides a flexible route to highly functionalized pyrroloindoline cores. nih.gov

Catalytic Synthesis Routes to Indolin-2-imine Structures

Catalytic methods, particularly those employing transition metals, offer powerful and efficient pathways to both construct the indolin-2-imine core and utilize it in further synthetic elaborations.

Transition metals such as copper and palladium are instrumental in catalyzing a variety of cyclization, annulation, and coupling reactions that lead to indoline and more complex indole-fused scaffolds.

Copper catalysis has been effectively employed in the synthesis of complex polycyclic systems using indolin-2-imine derivatives as key building blocks. An efficient copper-catalyzed synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives has been developed using 3-alkyl-1-alkylindolin-2-imine hydrochlorides. researchgate.net Furthermore, a novel carbon-carbon single bond cleavage has been observed in the copper-catalyzed reaction of 1-alkyl-3-alkylindolin-2-imine hydrochlorides with substituted 1-(bromomethyl)-2-iodobenzenes, leading to the formation of fused N-heterocycles. researchgate.net These reactions demonstrate the utility of the indolin-2-imine moiety in cascade reactions that build molecular complexity with high step economy. researchgate.net

Palladium catalysis is widely used for constructing indoline frameworks and for functionalizing pre-formed indolin-2-imines. A significant application is the palladium-catalyzed [3+3] annulation of 1-alkyl-indolin-2-imines with partners like dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. dntb.gov.uarsc.org This reaction provides a direct route to pyrido[2,3-b]indole derivatives, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net

Palladium catalysis is also crucial for the initial construction of the indoline ring itself. Strategies include the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides and the annulation of 1-alkynylphosphine sulfides with 2-iodoanilines. rsc.orgnih.gov Additionally, palladium-catalyzed cascade reactions of tryptamine derivatives with electrophiles such as propargyl carbonate can afford novel spiroindolenine products under mild conditions. acs.org These methods highlight the versatility of palladium in forming the core bicyclic structure from various acyclic or monocyclic precursors. nih.gov

Table 2: Overview of Catalytic Routes

| Catalyst | Reaction Type | Starting Materials | Product Scaffolds |

|---|---|---|---|

| Copper | Cascade Cyclization | 1-Alkyl-3-alkylindolin-2-imine hydrochlorides, 1-(bromomethyl)-2-iodobenzenes | Dihydro-6H-indolo[2,3-b]quinolines, Fused N-heterocycles |

| Palladium | [3+3] Annulation | 1-Alkyl-indolin-2-imines, Dialkyl dicarbonates | Pyrido[2,3-b]indoles |

| Palladium | [4+1] Annulation | (2-Aminophenyl)methanols, Sulfoxonium ylides | Indolines |

This interactive table compares different transition-metal-catalyzed approaches for synthesizing indolin-2-imine derivatives and related scaffolds.

Transition-Metal-Catalyzed Processes

Rhodium(III)-Catalyzed Cyclizations

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including the indoline core. acs.orgmdpi.com These methods offer high efficiency and regioselectivity under relatively mild conditions. mdpi.com While direct synthesis of this compound via this specific cyclization is an area of ongoing research, the established protocols for related structures demonstrate the potential of this approach.

One relevant strategy involves the Rh(III)-catalyzed annulation of N-pivaloyloxylamides with an electrophilic nitrogen source, which provides an efficient route to 3-amidoindoles. nih.gov This cascade cyclization and amidation process highlights the capability of rhodium catalysis to form key bonds in the indole structure under mild conditions. nih.gov Another approach uses the coupling of arylnitrones with alkynes, where the rhodium catalyst facilitates C-H bond activation and an O-atom transfer process to yield indoline products with high diastereoselectivity. mdpi.com

Furthermore, Rh(III)-catalyzed C-H activation has been successfully applied to the synthesis of various N-heterocycles. researchgate.netrsc.org For instance, the annulation of benzamides with internal alkynes can be chemoselectively controlled to form O-cyclized isochromen-imines, showcasing the catalyst's ability to direct reaction pathways. researchgate.net The development of novel Rh(III) complexes with electron-withdrawing ligands has enabled the synthesis of substituted indoline products through the annulation of 2-alkenylnosylanilides and alkynes with excellent regioselectivity. mdpi.com These established rhodium-catalyzed methodologies provide a strong foundation for developing a direct synthesis of this compound and its derivatives.

Table 1: Examples of Rhodium-Catalyzed Reactions for Indoline and Related Heterocycle Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Arylnitrones, Alkynes | [Cp*RhCl2]2/AgSbF6 | Indolines | Good yields, high diastereoselectivity mdpi.com |

| 2-Alkenylnosylanilides, Alkynes | Rh(III) complexes with CpE ligand | Substituted Indolines | Moderate to good yields, excellent regioselectivity mdpi.com |

| N-Pivaloyloxylamides | Rh(III) catalyst | 3-Amidoindoles | Mild conditions, good functional group tolerance nih.gov |

Organocatalytic Methods

Organocatalysis has become a cornerstone for the asymmetric synthesis of chiral molecules, including derivatives of indolin-2-imine. rsc.org These methods avoid transition metals and often provide high stereoselectivity. acs.orgnih.gov

A significant development is the organocatalytic asymmetric C3-allylic alkylation of indolin-2-imines with Morita–Baylis–Hillman (MBH) carbonates. acs.orgnih.gov This reaction, catalyzed by a chiral phosphine-amide, achieves the first enantioselective C3 functionalization of indolin-2-imines, leading to the formation of enantioenriched 3-allylindoles in high yields and with excellent stereoselectivities. acs.orgnih.gov The reaction tolerates a range of substituents on both the indolin-2-imine and the MBH carbonate. acs.org A proposed mechanism involves an SN2' attack of the catalyst on the MBH carbonate, followed by deprotonation of the indolin-2-imine to form a nucleophilic intermediate that then reacts to form the final product. acs.org

Indole imine methides, generated in situ from indolylmethanols, are versatile intermediates in organocatalytic reactions. chemrxiv.orgresearchgate.netnih.gov Chiral phosphoric acids can catalyze the enantioconvergent reaction of racemic indole-substituted propargylic alcohols with nucleophiles. researchgate.netnih.gov This process involves a remotely controlled asymmetric 1,8-addition to an indole imine methide intermediate, yielding axially chiral allenes with high enantioselectivity. researchgate.netnih.gov

Table 2: Organocatalytic Asymmetric Alkylation of Indolin-2-imines with MBH Carbonates acs.org

| Indolin-2-imine Substituent (R¹) | MBH Carbonate Substituent (R²) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H | Phenyl | 85 | 92 |

| 5-Me | Phenyl | 82 | 93 |

| 5-F | Phenyl | 80 | 91 |

| 5-Cl | Phenyl | 78 | 90 |

| H | 2-Naphthyl | 87 | 91 |

| H | 2-Thienyl | 62 | 80 |

Data derived from a representative study on the C3-allylic alkylation of indolin-2-imines. acs.org

Novel Synthetic Cascade Reactions and One-Pot Strategies

Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple transformations in a single operation. These strategies have been effectively applied to the synthesis of complex indole-containing structures.

Annulation/Ring-Cleavage/Ring-Reconstruction Cascades

Cascade reactions involving intricate bond-forming and bond-breaking sequences enable the rapid construction of complex molecular architectures from simple precursors. One such strategy involves the reaction between indoles and sulfonylazides, which proceeds through an electronically matched 1,3-dipolar cycloaddition followed by a dehydroaromatization/ring-opening cascade to construct 3-diazoindolin-2-imines. acs.org This intermediate serves as a versatile building block for further transformations. acs.org

While direct examples of annulation/ring-cleavage/ring-reconstruction for this compound are specific, the principles are demonstrated in related systems. For instance, palladium-catalyzed cascade reactions of enynones and isocyanides have been developed to synthesize functionalized ketenimines, which can then undergo a formal [4+1] annulation to produce indenone derivatives. rsc.org

Sequential One-Pot Approaches for Complex Structures

One-pot syntheses are highly valuable for creating molecular diversity efficiently. nih.govnih.gov A sequential one-pot, two-step process has been developed for the synthesis of highly functionalized bis-indole derivatives starting from enaminones, indoles, and acenaphthylene-1,2-dione. nih.gov This method, which uses simple catalysts like piperidine (B6355638) and p-toluenesulfonic acid, is noted for its operational simplicity and environmentally benign conditions. nih.gov

Another powerful one-pot strategy involves the alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides. nih.gov This is followed by an intramolecular 1,6-conjugate addition and an oxidation sequence to provide divergent access to structurally diverse 2,3-disubstituted indoles and 3,4-diaryl-substituted quinolinones in good yields. nih.gov Additionally, a one-pot, two-step process starting from anilines and terminal acetylenes, utilizing sequential Hg(I)/Pd(II) catalysis, can generate a variety of 2-substituted indoles through an imine intermediate. mdpi.com These approaches demonstrate the feasibility of constructing complex molecules based on the indole framework in a single, efficient operation.

Considerations in Sustainable and Green Synthesis of Indolin-2-imine Compounds

The principles of green chemistry aim to develop environmentally friendly synthetic processes by reducing waste, avoiding hazardous solvents, and using catalysts efficiently. chemistryviews.orgstudylib.net The synthesis of imines and their derivatives is an area where these principles have been increasingly applied. researchgate.netrsc.org

Key green strategies for imine synthesis include performing reactions under solvent-free (neat) conditions, using water as a solvent, employing recyclable heterogeneous catalysts, and utilizing alternative energy sources like microwave irradiation. researchgate.netresearchgate.netpeerj.compeerj.com For example, the condensation of primary amines with aldehydes can be achieved in excellent yields and short reaction times using Amberlyst® 15, a heterogeneous acid catalyst, under solvent-free conditions at room temperature. peerj.compeerj.com This catalyst is easily recovered and can be reused multiple times, enhancing the sustainability of the process. peerj.com

Another green approach involves using supercritical carbon dioxide (sc-CO₂), which acts as both a solvent and a promoter. chemistryviews.org In this medium, the condensation of aldehydes and amines proceeds in high yields without conventional solvents. The reaction is believed to be autocatalytic, as the water byproduct forms carbonic acid with CO₂, which accelerates the reaction. chemistryviews.org Furthermore, the use of polyethylene (B3416737) glycols (PEGs) as a green and recyclable solvent system, in combination with catalysts like Ru(II), has been successfully employed for synthesizing indole derivatives. niscpr.res.in These methodologies highlight a clear trend towards more sustainable and environmentally responsible synthesis of imine-containing compounds. researchgate.net

Table 3: Comparison of Green Synthesis Methods for Imines

| Method | Catalyst/Medium | Conditions | Key Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Amberlyst® 15 | Solvent-free, room temp | High yields (72-99%), short reaction times, catalyst reusability peerj.compeerj.com |

| Supercritical Fluid | Supercritical CO₂ | 35 °C, 15 MPa | Traceless solvent, autocatalytic, high purity products chemistryviews.org |

| Green Solvent System | Ru(II)/PEG-400 | Homogeneous | Recyclable catalytic system, sustainable solvent niscpr.res.in |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methylindolin 2 Imine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 1-methylindolin-2-imine is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the N-methyl protons.

Aromatic Region (δ 6.8–7.8 ppm): The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) would appear in this region. Their exact chemical shifts and splitting patterns would be influenced by their position relative to the heterocyclic ring, leading to complex multiplets.

Methylene Protons (δ ~3.5 ppm): The two protons at the C-3 position are expected to appear as a singlet. In chiral or sterically hindered derivatives, these protons could become diastereotopic and appear as a pair of doublets.

N-Methyl Protons (δ ~3.2 ppm): The three protons of the methyl group attached to the indole (B1671886) nitrogen (N-1) would typically appear as a sharp singlet.

Imine Proton (δ >8.0 ppm): The proton attached to the exocyclic imine nitrogen (=NH) is expected to be a broad singlet and may be shifted significantly downfield. Its signal can be confirmed by D₂O exchange, which would cause the peak to disappear.

A key feature of imines is the potential for geometric isomerism (E/Z) around the C=N double bond, especially in N-substituted derivatives. This can result in the observation of two distinct sets of signals in the ¹H NMR spectrum, with the relative ratio of the isomers influencing the integration of the corresponding peaks. researchgate.net Studies on related imine systems have shown that steric hindrance and solvent effects can significantly influence the equilibrium between the E and Z isomers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-4, H-5, H-6, H-7 (Aromatic) | 6.8 - 7.8 | m (multiplet) |

| H-3 (Methylene) | ~3.5 | s (singlet) |

| N1-CH₃ (N-Methyl) | ~3.2 | s (singlet) |

| =NH (Imine) | >8.0 | br s (broad singlet) |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Imine Carbon (δ 160–170 ppm): The most characteristic signal is that of the C-2 carbon involved in the C=N double bond. Its chemical shift is expected in the typical range for imine carbons. researchgate.net

Aromatic Carbons (δ 110–150 ppm): The six carbons of the benzene ring will resonate in this region. The two bridgehead carbons (C-3a and C-7a) would be part of this group, with C-7a typically appearing at the more downfield end due to its attachment to the ring nitrogen.

Methylene Carbon (δ ~40–50 ppm): The C-3 methylene carbon is expected to appear in the aliphatic region of the spectrum.

N-Methyl Carbon (δ ~30 ppm): The carbon of the N-methyl group will appear as a sharp signal in the upfield region.

It is important to consider the potential for tautomerism in this system. This compound could exist in equilibrium with its amide tautomer, 1-methylindolin-2-one. The ¹³C NMR spectrum would be a definitive tool to distinguish these forms, as the C-2 carbonyl carbon of the amide would resonate further downfield, typically in the δ 170–180 ppm range. holzer-group.at

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Imine, C=N) | 160 - 170 |

| C-3a, C-4, C-5, C-6, C-7, C-7a (Aromatic) | 110 - 150 |

| C-3 (Methylene) | 40 - 50 |

| N1-CH₃ (N-Methyl) | ~30 |

For unambiguous assignment of all proton and carbon signals, especially in novel or complex derivatives, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling relationships, which is essential for assigning adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the N-methyl protons to the C-2 and C-7a carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The key diagnostic absorption for this compound would be the C=N stretching vibration.

Imine (C=N) Stretch: A medium to strong absorption band is expected in the range of 1690–1630 cm⁻¹ . researchgate.netresearchgate.net The exact position depends on the substitution and conjugation within the molecule.

Carbonyl (C=O) Stretch: The presence of the amide tautomer, 1-methylindolin-2-one, would be clearly indicated by a strong C=O stretching band, typically appearing between 1750 and 1680 cm⁻¹ . ias.ac.in The absence of this band would confirm the predominance of the imine form.

Other significant peaks would include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic methyl and methylene groups (around 3000-2850 cm⁻¹), as well as C-N stretching vibrations (around 1350-1250 cm⁻¹). orgchemboulder.comwpmucdn.com

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Imine (C=N) | Stretch | 1690 - 1630 | Medium-Strong |

| Carbonyl (C=O) | Stretch (in amide tautomer) | 1750 - 1680 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-N | Stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₀N₂), the expected exact mass is approximately 146.0844 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 146. As a nitrogen-containing compound, it adheres to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a hydrogen radical (M-1): Formation of a stable cation at m/z 145 .

Loss of a methyl radical (M-15): Cleavage of the N-CH₃ bond to give a fragment at m/z 131 . docbrown.info

Loss of HCN (M-27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 119 .

Retro-Diels-Alder (RDA) type reactions: Ring cleavage of the indoline (B122111) system could also lead to characteristic fragments.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing definitive evidence for the molecular formula. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺˙ (Molecular Ion) | - |

| 145 | [C₉H₉N₂]⁺ | H˙ |

| 131 | [C₈H₇N₂]⁺ | CH₃˙ |

| 119 | [C₈H₉N]⁺˙ | HCN |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of this compound, this technique provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and intermolecular interactions.

| Compound Type | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Indole Derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 103.818° | mdpi.com |

| Naphthylmethyl-indole | Triclinic | P 1 | a = 10.302(5) Å, b = 12.522(4) Å, c = 13.383(4) Å, α = 111.9(1)°, β = 116.86(6)°, γ = 71.65(5)° | researchgate.net |

| Imidazoline Derivative | Monoclinic | P21/c | a = 9.151 (3) Å, b = 12.522 (3) Å, c = 25.493 (6) Å, β = 105.161 (13)° | mdpi.com |

| Methylphenylamino-methylnaphthalene | Monoclinic | P21/a | a=13.260(4) Å, b=6.152(2) Å, c=19.141(6) Å, β=96.11(3)° | researchgate.net |

X-ray crystallography provides high-precision data on bond distances and angles, confirming the expected molecular geometry. researchgate.net For palladium complexes derived from imine ligands, for example, the Pd-N bond length has been measured at approximately 2.1 Å, which is longer than a typical single bond and is influenced by the trans effect of other ligands. mdpi.com Similarly, the Pd-C bond length of around 2.03 Å suggests partial multiple-bond character. mdpi.com

This technique is also crucial for resolving stereochemical questions, such as the existence of different tautomers. In certain Schiff bases derived from aminoindanol, crystallographic analysis has definitively identified the presence of either the imine or the enamine tautomer by locating the position of the key hydrogen atom from Fourier maps of electron density differences. nih.gov In some cases, evidence suggests the coexistence of both imine and enamine tautomers in a rapid equilibrium within the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For aromatic imines, the UV-Vis absorption spectra typically show bands corresponding to π–π* and n–π* transitions. nih.govresearchgate.net The absorption maxima and intensities of these bands are sensitive to the molecular structure and substitution patterns.

Studies on imine-linked covalent organic frameworks have shown that absorption edges typically fall within the 370–450 nm range. nih.gov Structural modifications, such as the methylation of the aromatic rings, can be used to tune the electronic properties and, consequently, the UV absorbance. Methylation of an amine linker can cause a red-shift (a shift to longer wavelengths) in the absorbance spectra, while methylation of an aldehyde node can result in a blue-shift (a shift to shorter wavelengths). nih.gov The investigation of various concentrations of imine solutions can also reveal effects such as a hypochromic effect, where the molar absorptivity decreases with increasing concentration. nih.govresearchgate.net

| Compound Class | Observed Transitions | Typical Absorption Range | Reference |

|---|---|---|---|

| Aromatic Imines | π–π* and n–π | 290-800 nm | nih.govresearchgate.net |

| Imine-Linked Covalent Organic Frameworks | π–π | 370–450 nm (absorption edge) | nih.gov |

| Palladium(II) Imidazoline-2-imine Complexes | Ligand-to-Metal Charge Transfer | ~260 nm | researchgate.net |

Other Advanced Spectroscopic and Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the compound's elemental composition and purity. For example, a synthesized indole derivative was confirmed by finding C, H, and N percentages that were nearly identical to the calculated values. researchgate.net

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 88.68 | 88.64 | researchgate.net |

| Hydrogen (H) | 5.88 | 5.78 | researchgate.net |

| Nitrogen (N) | 5.44 | 5.37 | researchgate.net |

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound derivatives. The resulting TGA curve provides information on decomposition temperatures, the number of decomposition steps, and the mass of any residual material.

For instance, a tetrazene derivative of aminoindoline was found to decompose around 150 °C. researchgate.net More complex molecules, such as metal complexes, may exhibit multi-step decomposition profiles. A Co(II)/pyrazole complex, for example, showed three distinct mass loss steps: the first corresponding to the loss of lattice water (70–100 °C), the second to the decomposition of the organic ligand (280–440 °C), and the third to the conversion of the remaining salt to a stable metal oxide at higher temperatures (570–665 °C). mdpi.com

While single-crystal XRD provides the structure of a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze the crystallographic structure of a bulk, polycrystalline sample. It is a powerful tool for phase identification, purity assessment, and the determination of unit cell parameters of a microcrystalline material. The resulting diffraction pattern is a fingerprint of the crystalline solid. For a synthesized derivative, 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, PXRD was used to confirm that it crystallizes in a monoclinic system with a P21/a space group and to refine its unit-cell parameters. researchgate.net

Computational and Theoretical Investigations of 1 Methylindolin 2 Imine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational investigations into 1-methylindolin-2-imine and related systems. Its ability to balance computational cost with accuracy makes it ideal for exploring the electronic structure and reactivity of these molecules. Various DFT functionals and basis sets have been employed to model reactions involving the indolin-2-imine scaffold. For instance, advanced computational studies on the reactions of indolin-2-imines have utilized methods such as M06-2X/def2-TZVP and B3LYP/6-31G* to provide detailed mechanistic understanding smolecule.com.

DFT calculations are instrumental in predicting the reactivity of this compound by analyzing its electronic structure. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and calculated reactivity indices help in understanding its behavior as a nucleophile. Studies on similar imine systems show that DFT can predict a range of nucleophilicities based on substituent effects, which is crucial for anticipating how this compound will behave in different chemical environments. For example, in the context of cycloaddition reactions, indolin-2-imines act as nucleophiles attacking an α,β-unsaturated acyl ammonium (B1175870) intermediate smolecule.com. The electronic nature of substituents on the indolin-2-imine ring is well-tolerated in such reactions, indicating a robust nucleophilic character smolecule.com.

| Computational Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| Mulliken/NPA Charges | Shows the partial charge distribution on each atom, identifying nucleophilic and electrophilic sites. |

| Fukui Functions | Predict the most likely sites for nucleophilic or electrophilic attack. |

One of the most significant applications of DFT is the mapping of reaction pathways and the characterization of transition states. For reactions involving the indolin-2-imine core, computational studies have revealed multi-step mechanisms. For example, in [3+3] annulation reactions, calculations have shown a three-stage process involving adsorption of the reactants, the key annulation step, and subsequent dissociation of the product smolecule.com. By calculating the energies of intermediates and transition states, researchers can construct a detailed energy profile for a proposed reaction mechanism. These calculations have been used to understand copper-catalyzed reactions of 1-alkyl-3-alkylindolin-2-imine hydrochlorides, which lead to the formation of fused N-heterocycles researchgate.net. The elucidation of these pathways is critical for optimizing reaction conditions and understanding the role of catalysts.

DFT calculations provide profound insights into the origins of selectivity in chemical reactions. In the case of cycloaddition reactions involving indolin-2-imines, theoretical models have been used to explain observed stereoselectivity. By comparing the activation energies of competing reaction pathways leading to different stereoisomers, the favored product can be predicted. Computational analyses have shown that differences of just 2.3-3.1 kcal/mol in transition state energies are sufficient to account for the high selectivities observed experimentally smolecule.com. These studies highlight the remarkable stereochemical control that can be achieved in reactions utilizing the indolin-2-imine scaffold, with enantiomeric ratios reaching as high as 99:1 smolecule.com.

| Selectivity Type | Computational Approach | Example Finding |

| Regioselectivity | Comparison of transition state energies for the formation of different constitutional isomers. | N/A |

| Stereoselectivity | Comparison of transition state energies for diastereomeric or enantiomeric pathways. | Transition state energy differences of 2.3-3.1 kcal/mol explain observed selectivities in [3+3] cycloadditions smolecule.com. |

The geometry of this compound, particularly the configuration around the C=N double bond, is fundamental to its reactivity. DFT is used to perform geometrical optimizations to find the most stable (lowest energy) structures of reactants, intermediates, products, and transition states. This includes the analysis of E/Z isomerism. For imines in general, computational studies can determine the relative stabilities of the E and Z isomers and calculate the energy barrier for their interconversion. This is crucial as the specific geometry of the imine can dictate the stereochemical outcome of a reaction. While specific data for this compound is not detailed in the provided context, the methods are standard practice in the computational study of such molecules.

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This theory is particularly useful for analyzing cycloaddition reactions, where the flow of electron density determines the course of the reaction.

Within the MEDT framework, the analysis of the electron localization function (ELF) provides a detailed picture of bond formation and breaking. By examining the topology of the ELF along a reaction coordinate, chemists can characterize the precise sequence of events during a reaction. This "Bonding Evolution Theory" (BET) can reveal whether a reaction is concerted or stepwise and whether bond formation is synchronous or asynchronous. For reactions involving imines, MEDT and BET analyses would characterize the nucleophilic attack of the imine nitrogen and the subsequent formation of new covalent bonds by tracking the changes in electron density from reactants to products through the transition state.

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze the electron pairing and localization in a molecule. It provides a chemically intuitive picture of electron distribution, revealing the locations of covalent bonds, lone pairs, and atomic cores. The topological analysis of the ELF partitions the molecular space into basins of attractors, each corresponding to a specific chemical feature.

For this compound, a theoretical ELF analysis would be expected to reveal distinct basins corresponding to:

Core basins: Associated with the carbon and nitrogen atoms, representing their inner shell electrons.

Valence basins: These are more chemically informative and would be further classified as:

Protonated basins (V(H)): Representing the C-H bonds in the methyl group and on the aromatic ring.

Disynaptic basins (V(X, Y)): Indicating covalent bonds, such as C-C, C-N, and C=N bonds. The basin associated with the exocyclic C=N imine bond would be of particular interest, with its electron population and shape providing insight into the nature and polarity of this bond.

Monosynaptic basins (V(X)): Corresponding to lone pairs of electrons. A significant monosynaptic basin would be expected on the exocyclic imine nitrogen atom.

The calculated basin populations, representing the average number of electrons in each basin, would offer quantitative insights into the electronic structure. For instance, the population of the V(N) basin for the lone pair on the imine nitrogen would be a measure of its availability for nucleophilic attack or coordination to electrophiles.

Illustrative Data Table: Hypothetical ELF Basin Populations for this compound

| Basin Type | Atom(s) Involved | Expected Basin Population (e) |

| Core | C (aromatic) | ~2.0 |

| Core | C (aliphatic) | ~2.0 |

| Core | N (indole) | ~2.0 |

| Core | N (imine) | ~2.0 |

| V(C, H) | C-H (methyl) | ~1.9 - 2.0 |

| V(C, C) | C-C (aromatic) | ~2.0 - 2.2 |

| V(C, N) | C-N (indole ring) | ~1.8 - 2.0 |

| V(C=N) | C=N (imine) | ~2.8 - 3.2 |

| V(N) | N (imine lone pair) | ~2.2 - 2.5 |

Note: This data is illustrative and represents expected values based on general principles of ELF analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. pku.edu.cnnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnresearchgate.net The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character. pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the exocyclic imine nitrogen and the adjacent π-system of the indoline (B122111) ring. This indicates that these are the most probable sites for electrophilic attack. The energy of the HOMO is a key descriptor of the molecule's ability to donate electrons; a higher HOMO energy suggests greater nucleophilicity. researchgate.net

Conversely, the LUMO is anticipated to be distributed over the C=N double bond and the aromatic ring, with a significant coefficient on the imine carbon atom. This suggests that this carbon is the most likely site for nucleophilic attack. The energy of the LUMO reflects the molecule's ability to accept electrons; a lower LUMO energy indicates greater electrophilicity. researchgate.net

The HOMO-LUMO energy gap is another important parameter derived from FMO theory. A smaller gap generally implies higher reactivity and greater polarizability, suggesting that the molecule can be more easily perturbed by an approaching reactant. researchgate.netresearchgate.net

Illustrative Data Table: Hypothetical FMO Properties of this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -5.8 | Exocyclic N, Indoline π-system | Nucleophilic site for electrophilic attack |

| LUMO | -0.5 | Exocyclic C=N, Aromatic ring | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | Indicator of overall reactivity and stability |

Note: These energy values are hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape and Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational landscape, dynamics, and thermodynamics of a molecule. nih.gov

For a relatively rigid molecule like this compound, MD simulations could be employed to explore:

Vibrational and Rotational Motions: To understand the flexibility of the molecule and the dynamics of specific bonds and angles, particularly around the methyl group and the exocyclic imine bond.

Solvent Effects: By performing simulations in a solvent box (e.g., water or an organic solvent), one can study how the solvent molecules arrange around the solute and how this affects its conformation and reactivity. For instance, the accessibility of the imine nitrogen's lone pair to reactants in a protic solvent could be investigated.

Intermolecular Interactions: MD simulations can model the interactions of this compound with other molecules, such as potential reactants or biological macromolecules. This can help in understanding recognition processes and the initial steps of a chemical reaction. nih.govnih.gov

By analyzing the trajectories from an MD simulation, one can generate a free energy landscape, which maps the potential energy of the system as a function of specific conformational coordinates. This landscape can reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's dynamic behavior and how its conformation might influence its reactivity. nih.gov

Studies on Reactive Intermediates (e.g., Nitrenium Ions, Ylides)

The chemical reactivity of this compound can also be understood by studying the potential reactive intermediates it can form. Computational studies are invaluable for investigating the structure, stability, and reactivity of these often transient species.

Nitrenium Ions: Protonation or alkylation of the exocyclic imine nitrogen could lead to the formation of a nitrenium-like species. Quantum chemical calculations could be used to determine the geometry and electronic structure of this cation, as well as the energetics of its formation. The calculations would likely show that the positive charge is delocalized over the nitrogen and the indoline ring system, which would influence its subsequent reactions.

Ylides: this compound could potentially form ylide intermediates. nih.govnih.gov For example, reaction with a carbene could lead to the formation of an azomethine ylide. mdpi.com These 1,3-dipolar species are highly valuable in synthesis. researchgate.netresearchgate.net Computational studies can predict the stability and preferred reaction pathways of such ylides, for instance, their participation in [3+2] cycloaddition reactions. researchgate.net The transition states for these cycloadditions can be located and their activation energies calculated to predict the feasibility and stereochemical outcome of the reaction.

Illustrative Data Table: Hypothetical Relative Energies of Reactive Intermediates

| Species | Method of Formation | Calculated Relative Energy (kcal/mol) | Potential Subsequent Reactions |

| This compound | - | 0 (Reference) | - |

| Protonated this compound (Nitrenium-like) | Protonation at exocyclic N | -220 (in gas phase) | Nucleophilic attack at imine C |

| Azomethine Ylide | Reaction with :CH2 | +30 | [3+2] Cycloaddition |

Note: The energy values are illustrative and highly dependent on the computational method and environment (gas phase vs. solvent). They serve to demonstrate the type of information that can be obtained from such studies.

Applications of 1 Methylindolin 2 Imine and Its Derivatives in Organic Synthesis

As Key Building Blocks for Complex Heterocyclic Structures

The utility of 1-alkyl-indolin-2-imines as foundational synthons is most evident in their application toward the synthesis of elaborate heterocyclic systems. Chemists have successfully employed these compounds to construct a variety of scaffolds, ranging from fused polycyclic indolines to analogs of important indole (B1671886) alkaloids.

1-Alkyl-3-alkylindolin-2-imine hydrochlorides have been identified as effective precursors for the synthesis of polycyclic indoline (B122111) scaffolds. Research has demonstrated that these building blocks can be used in copper-catalyzed reactions to produce dihydro-6H-indolo[2,3-b]quinoline derivatives. This method presents a more direct and efficient alternative to traditional multi-step strategies that often begin from common indoles.

The reaction typically involves treating a 3-alkyl-1-alkylindolin-2-imine hydrochloride with a substituted 1-(bromomethyl)-2-iodobenzene or a similar electrophile. A key study optimized the conditions for this transformation, identifying cuprous chloride (CuCl) as a cheap and effective catalyst, potassium carbonate (K₂CO₃) as a suitable base, and tert-butanol (t-BuOH) as the optimal solvent at 100 °C. This copper-catalyzed process demonstrates good functional group tolerance and provides a practical route to complex polycyclic indoline frameworks. Furthermore, the resulting dihydro-6H-indolo[2,3-b]quinolines can be readily reduced to their tetrahydro-6H-indolo[2,3-b]quinoline counterparts in excellent yields using reagents like diisobutylaluminum hydride (DIBAL-H).

Table 1: Copper-Catalyzed Synthesis of Dihydro-6H-indolo[2,3-b]quinoline Derivatives

| Entry | Indolin-2-imine Derivative | Electrophile | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-benzyl-1-methylindolin-2-imine HCl | 2-iodobenzyl bromide | CuCl (10 mol%) | K₂CO₃ | t-BuOH | 90 |

| 2 | 1,3-dimethylindolin-2-imine HCl | 2-iodobenzyl bromide | CuCl (10 mol%) | K₂CO₃ | t-BuOH | 85 |

| 3 | 3-ethyl-1-methylindolin-2-imine HCl | 2-iodobenzyl bromide | CuCl (10 mol%) | K₂CO₃ | t-BuOH | 88 |

| 4 | 3-benzyl-1-ethylindolin-2-imine HCl | 2-iodobenzyl bromide | CuCl (10 mol%) | K₂CO₃ | t-BuOH | 87 |

The polycyclic scaffolds synthesized from 1-alkyl-indolin-2-imines are structurally related to various indole alkaloids, which are a class of natural products known for their diverse and potent biological activities. For instance, the indolo[2,3-b]quinoline core is a key feature in alkaloids like perophoramidine and communesins, which exhibit significant cytotoxicity and insecticidal properties.

The development of synthetic routes using 1-alkyl-3-alkylindolin-2-imine hydrochlorides provides a novel pathway to access analogs of these complex natural products. While the direct total synthesis of these specific alkaloids from 1-methylindolin-2-imine has not been extensively detailed, the ability to efficiently construct the core polycyclic framework represents a significant step. This approach, which circumvents the often lengthy processes required when starting from simple indoles, opens new avenues for creating libraries of indole alkaloid analogs for biological screening and drug discovery. The use of these imine derivatives as building blocks is a relatively recent strategy, suggesting a promising future for their application in the broader field of natural product synthesis.

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spirocyclic center at the C3 position of an oxindole (B195798) ring. They are found in numerous natural alkaloids and pharmaceuticals. The synthesis of these complex three-dimensional structures is a significant area of research in organic chemistry.

However, a review of the current literature indicates that this compound and its derivatives are not commonly used as starting materials for the synthesis of spirooxindoles. The prevalent synthetic strategies for constructing the spirooxindole scaffold typically rely on other precursors. The most common building blocks include isatin (B1672199) and its derivatives, methyleneindolinones, and other substituted oxindoles. These compounds offer versatile reaction handles that are amenable to various cycloaddition, condensation, and cascade reactions to form the characteristic spirocyclic system. While this compound is a valuable precursor for other heterocyclic systems, its application in the direct synthesis of spirooxindoles is not a well-documented pathway.

Derivatives of 1-alkyl-indolin-2-imine are key reactants in palladium-catalyzed [3+3] annulation reactions to form pyrido[2,3-b]indole scaffolds. This method provides a convenient and practical route to a diverse range of these important heterocyclic compounds. Two distinct pathways have been developed based on the nature of the imine derivative.

In the first approach, 1-alkyl-3-alkylindolin-2-imine hydrochlorides react with dimethyl (2-methylenepropane-1,3-diyl) dicarbonate in the presence of a palladium catalyst to yield tetrahydro-2H-pyrido[2,3-b]indoles. In the second pathway, N-(1-methylindolin-2-ylidene)benzenesulfonamides are treated with di-tert-butyl (2-methylenepropane-1,3-diyl) dicarbonate to afford tetrahydro-1H-pyrido[2,3-b]indoles. These reactions demonstrate the versatility of the indolin-2-imine core as a three-atom synthon in cycloaddition chemistry, enabling the construction of fused six-membered rings with high efficiency.

Table 2: Palladium-Catalyzed [3+3] Annulation for Pyrido[2,3-b]indole Synthesis

| Entry | Indolin-2-imine Substrate | Annulation Partner | Product Type |

|---|---|---|---|

| 1 | 1-Alkyl-3-alkylindolin-2-imine HCl | Dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Tetrahydro-2H-pyrido[2,3-b]indole |

| 2 | N-(1-Methylindolin-2-ylidene)benzenesulfonamide | Di-tert-butyl (2-methylenepropane-1,3-diyl) dicarbonate | Tetrahydro-1H-pyrido[2,3-b]indole |

Quinoline Derivatives: As detailed in section 6.1.1, 1-alkyl-3-alkylindolin-2-imine hydrochlorides are highly effective building blocks for the synthesis of fused quinoline systems. The copper-catalyzed reaction with reagents like 2-iodobenzyl bromide directly constructs the dihydro-6H-indolo[2,3-b]quinoline skeleton. This transformation represents a powerful method for accessing complex quinoline derivatives that are otherwise challenging to synthesize. The reaction proceeds efficiently and offers a modular approach to a variety of substituted indoloquinolines, which are important motifs in medicinal chemistry.

β-Lactam Derivatives: The β-lactam (azetidin-2-one) ring is a core structural feature of penicillin and other vital antibiotics. The most classic method for its synthesis is the Staudinger synthesis, which is a [2+2] cycloaddition between an imine and a ketene wikipedia.orgorganic-chemistry.org. Given that this compound is a cyclic imine, it could theoretically participate in this reaction. However, a survey of the scientific literature does not reveal prominent examples of this compound or its derivatives being specifically used in the Staudinger reaction to produce novel β-lactam structures. The research focus for this particular building block has been directed more towards the synthesis of fused polycyclic systems rather than its application in [2+2] cycloadditions for β-lactam formation.

In Cascade and Domino Reactions for Step-Economical Synthesis

A significant advantage of using highly reactive building blocks like 1-alkyl-indolin-2-imines is their ability to participate in cascade or domino reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly valued for their step-economy, efficiency, and ability to rapidly build molecular complexity from simple starting materials arkat-usa.org.

The synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives from 1-alkyl-3-alkylindolin-2-imine hydrochlorides serves as an excellent example of a domino process. The copper-catalyzed reaction with 1-(bromomethyl)-2-iodobenzenes likely proceeds through an initial intermolecular C-N bond formation followed by an intramolecular C-C bond formation (Heck-type cyclization), all within a single operation. This avoids the need for isolating and purifying intermediates, thus saving time, resources, and reducing waste.

Similarly, the palladium-catalyzed cascade cyclization to form indoloquinoline derivatives highlights the principle of step-economy. Such reactions often involve multiple distinct mechanistic steps, like an intramolecular cyclization followed by a π-allylic substitution and a subsequent Heck cyclization, which seamlessly lead to the final complex product. The use of this compound and its derivatives in these sophisticated, one-pot transformations underscores their value in modern synthetic strategies that prioritize efficiency and the rapid assembly of complex molecular architectures.

As Ligands in Coordination Chemistry and Catalysis

This compound and its derivatives, as part of the broader class of imine ligands, play a significant role in coordination chemistry and catalysis. The defining feature of these ligands is the C=N double bond, which possesses unique electronic properties valuable in fields like olefin polymerization and biocatalysis. The nitrogen atom in the imine group has a lone pair of electrons that can coordinate with a variety of metals possessing empty orbitals, leading to the formation of stable metal complexes. alfachemic.com The stability of these complexes is enhanced by the distinct electronic structure and potential for steric hindrance offered by the imine ligand framework. alfachemic.com This stability and the ability to systematically modify the ligand's structure make these compounds highly versatile in catalytic chemistry. alfachemic.com

Design and Synthesis of Metal Complexes with Imine Ligands

The design of metal complexes featuring imine ligands is a process of molecular tailoring. By adjusting the molecular structure of the imine and modifying the electronic and steric environment around the metal coordination center, it is possible to produce catalysts with specific and enhanced performance characteristics. alfachemic.com The indole scaffold, in particular, has been successfully used to prepare a variety of metal complexes. nih.govmdpi.com

The synthesis of these complexes typically involves the reaction of the imine ligand (often a Schiff base) with a metal salt, such as a metal chloride or nitrate, in an appropriate solvent like ethanol. nanobioletters.comekb.eg The reaction is often carried out under reflux for several hours to ensure completion. nanobioletters.com The stoichiometry of the reactants is a critical parameter, with metal-to-ligand ratios commonly being 1:1 or 1:2. nanobioletters.comunion.edu Following the reaction, the resulting metal complex product is typically cooled, filtered, and dried. nanobioletters.com

A diverse range of metal complexes with imine ligands has been synthesized and characterized. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-Visible (UV/VIS) spectroscopy are essential for structural characterization. srce.hr Detailed structural information, including bond lengths and coordination geometry, is often obtained through single-crystal X-ray diffraction. nih.govunion.edu

Table 1: Examples of Synthesized Metal Complexes with Imine Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Rhenium(I) | Indole-based | Distorted Octahedral | nih.gov |

| Cobalt(II) | Bis-imine, Indole-based | Octahedral | nih.govnanobioletters.com |

| Nickel(II) | Indole-based | Square-planar | nih.gov |

| Copper(II) | Indole-based | Square-planar | nih.gov |

| Palladium(II) | Indole-based, Imidazol-2-imine | Square-planar | nih.govnih.gov |

| Iron(III) | Pyridine bis-imine | Octahedral | nanobioletters.comnih.gov |

Applications in Homogeneous Catalysis (e.g., Polymerization, Oxidation, Hydroamination)

Metal complexes derived from this compound and related structures are effective homogeneous catalysts for a variety of organic transformations due to their stability and tunable properties. alfachemic.com

Polymerization: Late transition metal complexes, particularly those of nickel, cobalt, and iron containing imine ligands, are highly active catalysts for olefin polymerization. alfachemic.com

Ethylene Polymerization: Cobalt(II) and iron(III) complexes supported by pyridine bis-imine ligands demonstrate catalytic activity for the polymerization of ethylene. nanobioletters.com Nickel complexes bearing amine-imine ligands are also effective precursors, where substituents on the ligand backbone can render the polymerization a "living" process, even at elevated temperatures. nih.govresearchgate.net

Isoprene Polymerization: Cobalt complexes with imine-pyridine-oxazoline ligands, when activated with diethylaluminum chloride, show high catalytic activity in isoprene polymerization, producing a mix of cis-1,4 and 3,4-polyisoprene. researchgate.net

Oxidation: Iron complexes featuring imine ligands have been investigated as catalysts for oxidation reactions, particularly for the challenging oxidation of alkanes. researchgate.net The catalytic activity and selectivity are strongly influenced by the ligand's denticity; ligands with four or five nitrogen donor atoms tend to favor selective oxidation pathways. researchgate.net Artificial mini-enzymes containing manganese have been developed for the highly selective oxidation of indoles. acs.org Mechanistic studies on the oxidation of indole-2-carboxylic acid have also been performed to understand the reaction pathways. researchgate.net

Hydroamination: Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method to synthesize valuable nitrogen-containing compounds like imines and enamines. frontiersin.org

Titanium-based imido complexes serve as catalyst precursors for alkyne hydroamination reactions. nih.gov

Cationic palladium(II) complexes have been shown to effectively catalyze the intermolecular hydroamination of various alkynes with primary aromatic amines, yielding imine products with high regioselectivity. acs.org

Gold(I) complexes have also been employed as catalysts for the hydroamination of alkynes to produce imines. frontiersin.orgnih.gov

Table 2: Catalytic Applications of Imine-Metal Complexes

| Catalytic Reaction | Metal Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ethylene Polymerization | Nickel(II) | Ethylene | Polyethylene (B3416737) | Living polymerization at high temperatures | nih.gov |

| Isoprene Polymerization | Cobalt(II) | Isoprene | cis-1,4-co-3,4 polyisoprene | High catalytic activity | researchgate.net |

| Alkane Oxidation | Iron(II/III) | Cyclohexane | Cyclohexanol, Cyclohexanone | Ligand structure controls reaction pathway | researchgate.net |

| Alkyne Hydroamination | Palladium(II) | Phenylacetylene, Aniline | Imine | High yields, Markovnikov selectivity | acs.org |

Role of Imine Ligands in Stabilizing Metal Oxidation States and Promoting Reactivity

The electronic and steric properties of imine ligands are fundamental to their ability to stabilize various metal oxidation states and to modulate the reactivity of the resulting complex. alfachemic.com

The reactivity of the metal complex is directly linked to the ligand architecture. Bulky substituents placed near the metal center can create significant steric hindrance, which can be exploited to control reaction selectivity. mdpi.com For instance, in olefin polymerization, large substituents can hamper chain termination steps like β-hydride transfer, thereby promoting chain growth and leading to higher molecular weight polymers. mdpi.com The coordination mode of the imine ligand, which can be monodentate or bidentate, also influences the complex's reactivity. nih.gov In some cases, reactivity can be centered not only on the metal but also on the ligand itself, illustrating a dual reactivity pattern. rsc.org

In the Synthesis of Specialty Organic Materials

Derivatives of this compound serve as valuable precursors in the creation of specialized organic materials, particularly those with unique optical properties. The extended π-systems and the presence of heteroatoms in these molecules make them ideal building blocks for functional dyes and photoactive materials.

Precursors for Dye Molecules and Optical Materials

The photophysical and electrochemical properties of materials derived from imine ligands are highly dependent on the ligand's structure. alfachemic.com Polydentate imine ligands can form complexes with heavy metals such as platinum and rhodium, resulting in materials with superior luminescent properties suitable for applications in electrophosphorescent devices like organic light-emitting diodes (OLEDs). alfachemic.com

Indole-containing metal complexes have been observed to exhibit luminescence, with colors ranging from green to orange-yellow when excited by visible light. nih.gov The indole moiety itself can contribute an additional emission band to the complex's spectrum. nih.gov Furthermore, certain imine ligands have been shown to possess photochromic characteristics, meaning they can change color upon exposure to light. researchgate.net This behavior is a key feature of molecular switches, which can reversibly isomerize between two forms with different absorption spectra when triggered by light. wikipedia.org This property makes imine derivatives promising candidates for the development of optical data storage materials and smart windows.

Structure Reactivity Relationships and Mechanistic Insights

Influence of Substituents on Electronic Properties and Reaction Outcomes

The reactivity of 1-Methylindolin-2-imine is significantly modulated by substituents on its aromatic indoline (B122111) ring. These substituents alter the electronic properties of the entire molecule, particularly the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen, thereby influencing reaction rates and product distributions.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (-F, -Cl, -Br) decrease the electron density of the aromatic ring. This inductive and resonance withdrawal of electron density makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density on the ring. This effect is transmitted to the imine moiety, reducing the electrophilicity of the imine carbon and potentially increasing the basicity and nucleophilicity of the imine nitrogen.

Reaction Outcomes: In studies on the analogous N-Boc-isatin imines, the electronic nature of substituents on the aromatic ring has a demonstrable impact on reaction yields and stereoselectivities. For instance, in Mannich reactions, the presence of halogen substituents on the oxindole (B195798) moiety has been observed to lower both the yields and the enantioselectivities of the products. beilstein-journals.orgnih.gov Conversely, a range of both electron-donating and electron-withdrawing groups are often well-tolerated in many catalytic systems, leading to products in good to high yields. beilstein-journals.org This suggests that while electronic factors are important, steric effects and the nature of the catalyst also play crucial roles in determining the reaction outcome.

| Substituent (R²) on Aromatic Ring | General Effect on Yield | General Effect on Enantioselectivity (% ee) | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -OMe) | Generally well-tolerated, good yields | High (e.g., 92-99%) | beilstein-journals.org |

| No Substituent (-H) | Good to high yields (e.g., 78-81%) | Good (e.g., 88-96%) | beilstein-journals.orgnih.gov |

| Electron-Withdrawing (e.g., -F, -Cl, -Br) | Lowered yields (e.g., 42-68%) | Lowered enantioselectivity (e.g., 15-74%) | beilstein-journals.orgnih.gov |

Stereochemical Control in Reactions Involving the Imine Moiety

Controlling the three-dimensional arrangement of atoms during reactions at the C=N bond is a central theme in the synthesis of chiral molecules. For this compound, stereocontrol would be critical in reactions such as additions of nucleophiles to the imine carbon, which creates a new stereocenter.

Research on structurally related isatin imines has demonstrated that high levels of stereochemical control can be achieved using chiral catalysts. beilstein-journals.org Both organocatalysts and chiral metal complexes have proven effective. beilstein-journals.orgnih.gov

Key Asymmetric Reactions and Catalysts:

Mannich Reaction: This reaction involves the addition of an enolizable carbonyl compound to the imine. Chiral primary amino acids and their derivatives, as well as cinchona alkaloid-derived catalysts, have been used to produce 3-substituted 3-aminooxindoles with high diastereoselectivity and enantioselectivity. nih.govscience.gov The choice of catalyst and even the solvent can sometimes be used to control which diastereomer (syn- or anti-) is formed. nih.gov

Friedel-Crafts Reaction: The addition of electron-rich aromatic compounds (like naphthols or indoles) to the imine can be catalyzed by chiral phosphoric acids or cinchona alkaloid-derived thioureas to yield products with excellent enantioselectivity (up to 98% ee). nih.gov

Aza-Henry Reaction: The addition of nitromethane (B149229) to the imine, catalyzed by chiral bifunctional guanidines, can produce aza-Henry products in high yields (81-99%) and high enantioselectivities (86-94% ee). beilstein-journals.org

The underlying principle for this stereocontrol involves the formation of a transient chiral complex between the catalyst and the imine. The catalyst then directs the incoming nucleophile to attack one face of the imine double bond preferentially, leading to the formation of one enantiomer over the other.

Basicity and Coordination Properties of the Imine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imine group dictates the basicity and coordination behavior of this compound.

Basicity: Imines are generally less basic than their corresponding saturated amine counterparts. libretexts.org The lone pair on an imine nitrogen resides in an sp² orbital, which has a higher s-character (about 33%) compared to the sp³ orbital of an amine nitrogen (25% s-character). libretexts.org Electrons in orbitals with higher s-character are held more closely to the nucleus, making them less available to accept a proton. Consequently, the pKa of a protonated imine is typically in the range of 5-7, whereas protonated alkylamines have pKa values around 10-11. libretexts.orgpressbooks.pubmasterorganicchemistry.com For this compound, the basicity would be expected to fall within this typical range for imines.

Coordination Properties: The imine nitrogen acts as a Lewis base, capable of donating its lone pair to coordinate with metal ions. wikipedia.orgalfachemic.com This property is fundamental to many metal-catalyzed reactions involving imines. The nitrogen atom can act as a monodentate ligand, coordinating to a single metal center. alfachemic.comresearchgate.net The resulting metal-imine complex exhibits altered reactivity; coordination to a Lewis acidic metal center enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. researchgate.net Transition metal complexes involving imine ligands are widely used in catalysis, including olefin polymerization and coupling reactions. alfachemic.com

Activation and Deactivation Strategies for the Imine Double Bond

Modifying the reactivity of the imine double bond is key to controlling its chemical transformations.

Activation Strategies: The most common strategy for activating the imine C=N bond is to increase its electrophilicity. This is typically achieved by:

Brønsted Acid Catalysis: Protonation of the imine nitrogen forms a highly electrophilic iminium ion, which is much more reactive towards nucleophiles. This is a key step in the mechanism of many imine reactions, including hydrolysis. masterorganicchemistry.commasterorganicchemistry.com

Lewis Acid Catalysis: Coordination of a Lewis acid (e.g., Zn(OTf)₂, TiCl₄, BF₃·Et₂O) to the imine nitrogen serves the same purpose as protonation, withdrawing electron density and activating the imine for nucleophilic attack. nih.govorganic-chemistry.orgnih.govscispace.com This strategy is central to many enantioselective additions to imines, where a chiral Lewis acid is used to both activate the substrate and control the stereochemical outcome.

Umpolung (Reversal of Polarity): A more advanced activation strategy is "umpolung," which reverses the inherent electrophilic nature of the imine carbon. nih.govnih.gov By treating the imine with a suitable catalyst (such as a chiral phase-transfer catalyst), a proton can be removed from the α-carbon, generating a 2-azaallyl anion intermediate. rsc.orgresearchgate.net In this species, the original imine carbon becomes nucleophilic and can attack electrophiles, opening up novel reaction pathways that are otherwise inaccessible. nih.govnih.govacs.org

Deactivation Strategies: Deactivation, or making the imine less reactive, is less common but can be achieved by forming highly stable complexes. For instance, coordination to certain metal centers can sometimes retard reactions like hydrolysis by stabilizing the imine linkage. rsc.org Additionally, the formation of imine trimers under certain conditions can render the imine unreactive towards strong nucleophiles. nih.gov

Kinetic Studies and Rate Law Determination of Reactions

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of reaction order and rate constants. A rate law is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. khanacademy.orglibretexts.org For a reaction involving an imine, the general form of the rate law is:

Rate = k[Imine]ⁿ[Reactant]ᵐ

where k is the rate constant, and the exponents n and m are the reaction orders with respect to each component, which must be determined experimentally. khanacademy.orgphotophysics.comchemistry.coachyoutube.com

Imine Formation and Hydrolysis: The kinetics of imine formation and its reverse reaction, hydrolysis, are strongly dependent on pH. libretexts.org